molecular formula C8H16N2O2 B13527769 3-(azetidin-3-yloxy)-N-ethylpropanamide

3-(azetidin-3-yloxy)-N-ethylpropanamide

Cat. No.: B13527769
M. Wt: 172.22 g/mol
InChI Key: FDEZSZLUUGFFRZ-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)-N-ethylpropanamide is a synthetic organic compound characterized by the presence of an azetidine ring, an ether linkage, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yloxy)-N-ethylpropanamide typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanol and ammonia or primary amines under basic conditions.

    Ether Formation: The azetidine ring is then reacted with an appropriate alkylating agent, such as ethyl bromoacetate, to form the ether linkage.

    Amidation: The final step involves the reaction of the intermediate with ethylamine to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ether linkage, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-(Azetidin-3-yloxy)-N-ethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features, which may interact with biological targets in novel ways.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yloxy)-N-ethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and amide group can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-3-yloxy)-2-methylpropanamide: Similar structure but with a methyl group instead of an ethyl group.

    Azetidin-3-ol hydrochloride: Contains a hydroxyl group instead of an ether linkage.

    3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid: Contains an oxazole ring and a carboxylic acid group.

Uniqueness

3-(Azetidin-3-yloxy)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This compound’s versatility and potential for modification make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-N-ethylpropanamide

InChI

InChI=1S/C8H16N2O2/c1-2-10-8(11)3-4-12-7-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

FDEZSZLUUGFFRZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCOC1CNC1

Origin of Product

United States

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